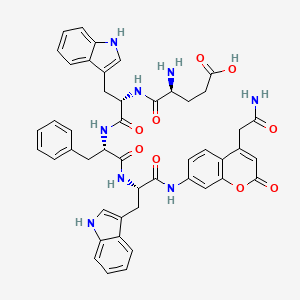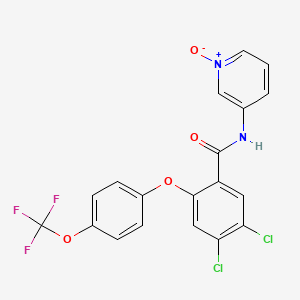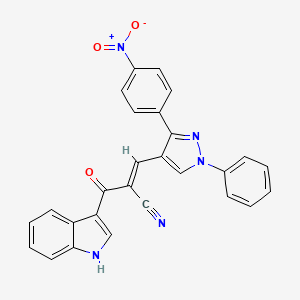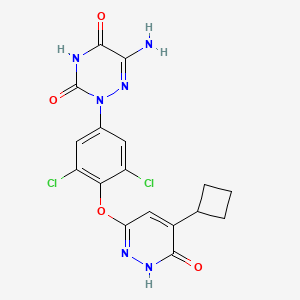
THR-|A modulator-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR-|A modulator-2 is a compound that acts as a modulator for thyroid hormone receptors, specifically targeting the beta isoform (THR-β). This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications, particularly in metabolic and neurodegenerative disorders .
Preparation Methods
The synthesis of THR-|A modulator-2 involves several steps, including the preparation of aryltriazinones. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
THR-|A modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
THR-|A modulator-2 has a wide range of scientific research applications:
Chemistry: It is used in the study of thyroid hormone receptor modulation and the development of new synthetic methodologies.
Biology: The compound is utilized in research on thyroid hormone signaling pathways and their role in various physiological processes.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
THR-|A modulator-2 exerts its effects by binding to the thyroid hormone receptor beta isoform (THR-β). This binding activates the receptor, leading to the modulation of gene transcription and subsequent physiological effects. The molecular targets and pathways involved include the regulation of genes related to cholesterol and fatty acid metabolism, as well as pathways involved in neuronal development and remyelination .
Comparison with Similar Compounds
THR-|A modulator-2 can be compared with other thyroid hormone receptor beta agonists, such as sobetirome (GC-1), resmetirom (MGL-3196), and VK2809. These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications. For example, sobetirome and resmetirom have shown promise in lowering lipid levels and improving liver function, while VK2809 is being investigated for its effects on cholesterol and fatty acid metabolism .
Conclusion
This compound is a compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic development. Further studies are needed to fully understand its potential and optimize its applications.
Properties
Molecular Formula |
C17H14Cl2N6O4 |
|---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
6-amino-2-[3,5-dichloro-4-[(5-cyclobutyl-6-oxo-1H-pyridazin-3-yl)oxy]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2N6O4/c18-10-4-8(25-17(28)21-16(27)14(20)24-25)5-11(19)13(10)29-12-6-9(7-2-1-3-7)15(26)23-22-12/h4-7H,1-3H2,(H2,20,24)(H,23,26)(H,21,27,28) |
InChI Key |
KVRZPDIDTYFKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NNC2=O)OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


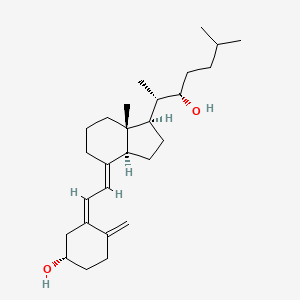

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
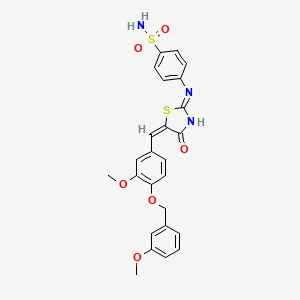
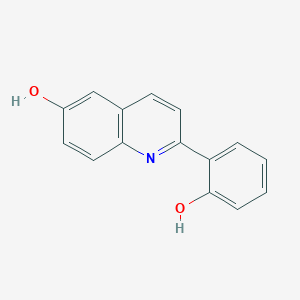
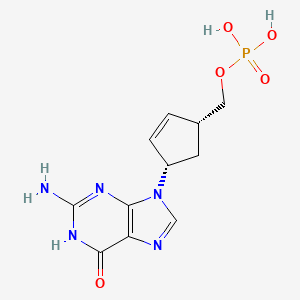
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
